![molecular formula C25H17BrN4O4S B2708697 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034206-35-2](/img/structure/B2708697.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17BrN4O4S and its molecular weight is 549.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety which is known for its pharmacological properties.
- Oxadiazole ring , associated with various biological activities including anticancer effects.
- Quinazolinone core , recognized for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties . A study examining similar compounds reported IC50 values indicating potent activity against various cancer cell lines:
The mechanisms of action include:
- EGFR inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis induction : Studies have shown that compounds can induce apoptosis in cancer cells through the mitochondrial pathway, influencing proteins like Bax and Bcl-2 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties , particularly against bacterial pathogens. For instance, compounds related to this structure have demonstrated inhibitory activity against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis . This suggests that derivatives could serve as effective antibacterial agents.
Case Studies and Research Findings
A comprehensive study focused on the synthesis and biological evaluation of benzodioxole derivatives revealed various effects:
- Cytotoxicity Assessment : Compounds were tested against multiple cancer cell lines with varying degrees of efficacy.
- Cell Cycle Analysis : Flow cytometry was employed to analyze the impact on cell cycle progression. Significant alterations were noted in the G1 and S phases post-treatment with certain derivatives .
- Antioxidant Activity : Some derivatives also exhibited antioxidant properties when evaluated using the DPPH assay .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety and the oxadiazole ring enhances its pharmacological potential. The molecular formula is C22H19BrN4O3S, and its molecular weight is approximately 485.38 g/mol.
Antimicrobial Activity
Numerous studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have been synthesized and tested for their efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study published in Pharmaceutical Sciences, derivatives of quinazolinones were shown to possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinazolinone structure was found to enhance antibacterial potency significantly .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 20 |
Compound B | S. aureus | 25 |
Target Compound | P. aeruginosa | 22 |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing the quinazolinone framework has also been extensively studied. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study: Anti-inflammatory Mechanism
In vitro studies have demonstrated that certain derivatives can significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Anticancer Potential
Emerging evidence suggests that the compound may also exhibit anticancer properties. Quinazolinones are known to interfere with cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
A recent investigation highlighted the effectiveness of quinazolinone derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that the target compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Mechanistic Insights
The mechanism of action for these biological activities often involves interaction with specific molecular targets within cells:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory : Inhibition of NF-kB pathway and reduction in cytokine production.
- Anticancer : Induction of apoptosis via mitochondrial pathways.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4O4S/c26-17-5-3-4-16(11-17)23-28-22(34-29-23)13-35-25-27-19-7-2-1-6-18(19)24(31)30(25)12-15-8-9-20-21(10-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCKCLBIIPTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.